N-(1,3-benzodioxol-5-yl)-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide
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Overview
Description
N-(1,3-benzodioxol-5-yl)-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a benzodioxole moiety, a dibenzo-thiazine core, and a carboxamide group, which collectively contribute to its distinctive chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-yl)-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized by the reaction of catechol with dihalomethanes in the presence of a base such as sodium hydroxide and a phase-transfer catalyst.
Construction of the Dibenzo-thiazine Core: The dibenzo-thiazine core is formed through a series of cyclization reactions involving appropriate aromatic precursors and sulfur-containing reagents.
Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, typically using an amine and a carboxylic acid derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the synthesis efficiently .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-yl)-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-yl)-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to modulate microtubule assembly by suppressing tubulin polymerization or stabilizing microtubule structure, leading to mitotic blockade and cell apoptosis . This mechanism is particularly relevant in the context of its anticancer activity .
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzodioxole moiety and have been studied for their anticancer properties.
N-{[4-(1,3-Benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl]methyl}-Substituted 3-Aryloxy-2-hydroxypropanamines: These derivatives also contain the benzodioxole ring and exhibit antioxidant activity.
Uniqueness
N-(1,3-benzodioxol-5-yl)-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide stands out due to its unique combination of structural features, which confer distinct chemical and biological properties. Its ability to modulate microtubule assembly and induce apoptosis sets it apart from other similar compounds .
Properties
Molecular Formula |
C22H18N2O5S |
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Molecular Weight |
422.5 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-6,7-dimethyl-5,5-dioxobenzo[c][2,1]benzothiazine-9-carboxamide |
InChI |
InChI=1S/C22H18N2O5S/c1-13-9-14(22(25)23-15-7-8-18-19(11-15)29-12-28-18)10-17-16-5-3-4-6-20(16)30(26,27)24(2)21(13)17/h3-11H,12H2,1-2H3,(H,23,25) |
InChI Key |
NRRUGYVRGSXCNP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1N(S(=O)(=O)C3=CC=CC=C32)C)C(=O)NC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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